molecular formula C17H14O4 B13688658 Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate

Cat. No.: B13688658
M. Wt: 282.29 g/mol
InChI Key: ZLSZJJJWVPQANC-UHFFFAOYSA-N
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Description

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound features a methoxyphenyl group at the 2-position and a carboxylate ester at the 3-position of the benzofuran ring. Benzofuran derivatives are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-hydroxyphenyl)benzofuran-3-carboxylate
  • Methyl 2-(4-chlorophenyl)benzofuran-3-carboxylate
  • Methyl 2-(4-nitrophenyl)benzofuran-3-carboxylate

Uniqueness

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Biological Activity

Methyl 2-(4-methoxyphenyl)benzofuran-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound has the molecular formula C16H16O4C_{16}H_{16}O_{4} and features a benzofuran core with a methoxyphenyl substituent. The benzofuran structure contributes to various biological activities, making it a significant scaffold in drug development.

Synthesis

The synthesis of this compound typically involves several steps, including the dimethylation of 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid. This method exemplifies the versatility of benzofuran derivatives in organic synthesis.

Biological Activities

Research indicates that compounds with benzofuran structures exhibit a range of biological activities, including:

  • Anti-inflammatory Properties : Benzofuran derivatives are noted for their anti-inflammatory effects, which may be beneficial in treating various inflammatory diseases.
  • Antimicrobial Activity : Studies have shown that related benzofuran compounds possess significant antibacterial properties, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 μg/mL against various strains .
  • Anticancer Effects : Some derivatives have demonstrated antiproliferative activity against cancer cell lines. For example, compounds similar to this compound have been shown to induce apoptosis and inhibit cell migration in hepatocellular carcinoma models .

Table 1: Biological Activities of Related Benzofuran Compounds

Compound NameActivity TypeMIC/IC50 ValueNotes
Methyl 5-methoxybenzofuran-3-carboxylateAntibacterialMIC = 0.78 μg/mLEffective against Gram-positive bacteria
Ethyl 2-(4-methoxyphenyl)benzofuran-3-carboxylateAnticancerIC50 = 0.06–0.17 µMInduces apoptosis in A549 cell line
Benzofuran derivative BMBFAnti-metastaticNot specifiedSuppresses migration in Huh7 cells

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, such as enzymes and receptors involved in disease pathways. Studies often focus on binding affinity and the resultant pharmacological effects.

  • Inhibition of Enzymes : Similar benzofurans have been identified as inhibitors of the thioesterase domain of Pks13, a target for tuberculosis treatment .
  • Regulation of Cell Signaling : The compound may modulate signaling pathways associated with cancer progression, particularly through the epithelial–mesenchymal transition (EMT), which is crucial for metastasis .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • A study investigating its anti-metastatic effects found that non-cytotoxic concentrations significantly inhibited cell motility and altered gene expression related to EMT in hepatocellular carcinoma cells .
  • Another investigation into related benzofuran derivatives showed promising results in inhibiting bacterial growth, suggesting potential applications in antimicrobial therapies .

Properties

Molecular Formula

C17H14O4

Molecular Weight

282.29 g/mol

IUPAC Name

methyl 2-(4-methoxyphenyl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H14O4/c1-19-12-9-7-11(8-10-12)16-15(17(18)20-2)13-5-3-4-6-14(13)21-16/h3-10H,1-2H3

InChI Key

ZLSZJJJWVPQANC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)C(=O)OC

Origin of Product

United States

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